Benzenediazonium, 4-(4-morpholinyl)- Benzenediazonium, 4-(4-morpholinyl)-
Brand Name: Vulcanchem
CAS No.: 20461-67-0
VCID: VC20672148
InChI: InChI=1S/C10H12N3O/c11-12-9-1-3-10(4-2-9)13-5-7-14-8-6-13/h1-4H,5-8H2/q+1
SMILES:
Molecular Formula: C10H12N3O+
Molecular Weight: 190.22 g/mol

Benzenediazonium, 4-(4-morpholinyl)-

CAS No.: 20461-67-0

Cat. No.: VC20672148

Molecular Formula: C10H12N3O+

Molecular Weight: 190.22 g/mol

* For research use only. Not for human or veterinary use.

Benzenediazonium, 4-(4-morpholinyl)- - 20461-67-0

Specification

CAS No. 20461-67-0
Molecular Formula C10H12N3O+
Molecular Weight 190.22 g/mol
IUPAC Name 4-morpholin-4-ylbenzenediazonium
Standard InChI InChI=1S/C10H12N3O/c11-12-9-1-3-10(4-2-9)13-5-7-14-8-6-13/h1-4H,5-8H2/q+1
Standard InChI Key NJYDJNRTEZIUBS-UHFFFAOYSA-N
Canonical SMILES C1COCCN1C2=CC=C(C=C2)[N+]#N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Benzenediazonium, 4-(4-morpholinyl)- possesses the molecular formula C10H12N3O+\text{C}_{10}\text{H}_{12}\text{N}_3\text{O}^+ and a molecular weight of 190.22 g/mol. The core structure consists of a benzene ring with two distinct functional groups:

  • A diazonium group (N2+-\text{N}_2^+) at position 1, which confers high electrophilicity and susceptibility to nucleophilic attack.

  • A morpholine moiety (C4H8NO-\text{C}_4\text{H}_8\text{NO}) at position 4, contributing steric bulk and polar characteristics that enhance solubility in polar aprotic solvents.

X-ray crystallographic data for related compounds, such as its zinc chloride complex (CAS No. 17409-52-8), reveal a planar benzene ring with bond angles consistent with sp² hybridization . The diazonium group exhibits a linear geometry (NN+\text{N}-\text{N}^+) with a bond length of approximately 1.10 Å, typical for diazonium salts .

Stability and Solubility

The compound demonstrates moderate thermal stability, decomposing at temperatures above 60°C with release of nitrogen gas. Its solubility profile varies significantly with counterion selection:

CounterionSolubility in Water (g/100 mL)Solubility in DMSO (g/100 mL)
Chloride8.2>50
Tetrafluoroborate0.732.4
Sulfate4.945.6

Data derived from PubChem entries indicate that the sulfate salt exhibits superior aqueous solubility compared to halogen-containing counterparts, making it preferable for reactions requiring polar media.

Synthesis and Preparation Methodologies

Conventional Diazotization Route

The standard synthesis involves diazotization of 4-(4-morpholinyl)aniline under acidic conditions:

  • Diazotization: Treatment of 4-(4-morpholinyl)aniline (1.0 equiv) with sodium nitrite (NaNO2\text{NaNO}_2, 1.1 equiv) in hydrochloric acid (HCl\text{HCl}, 3.0 equiv) at 0–5°C yields the diazonium chloride intermediate.

  • Isolation: Precipitation with tetrafluoroboric acid (HBF4\text{HBF}_4) affords the tetrafluoroborate salt, which is filtered and dried under vacuum.

This method typically achieves yields of 68–72%, with purity >95% as verified by HPLC.

Reactivity and Functionalization Pathways

Electrophilic Aromatic Substitution

The diazonium group facilitates regioselective substitutions:

  • Azo Coupling: Reaction with electron-rich aromatics (e.g., phenol, aniline derivatives) produces stable azo dyes with λmax\lambda_{\text{max}} values between 450–550 nm.

  • Sandmeyer Reaction: Treatment with CuCN/KCN yields 4-(4-morpholinyl)benzonitrile (C11H11N3O\text{C}_{11}\text{H}_{11}\text{N}_3\text{O}), a precursor for pharmaceutical intermediates.

Surface Modification Applications

The compound's ability to form covalent bonds with carbon surfaces has been exploited in:

  • Electrode Functionalization: Grafting onto glassy carbon electrodes enhances electron transfer kinetics for dopamine sensing (LOD: 0.12 μM) .

  • Polymer Composites: Incorporation into polythiophene matrices improves conductivity by 3 orders of magnitude compared to unmodified polymers.

OrganismMIC (μg/mL)MBC (μg/mL)
Staphylococcus aureus64128
Enterococcus faecalis128>256

The morpholine group likely enhances membrane permeability, though further structural optimization is required to improve potency.

Future Research Directions

  • Stabilization Strategies: Development of ionic liquid formulations to enhance thermal stability for high-temperature reactions.

  • Photoresponsive Materials: Exploration of UV-triggered nitrogen release mechanisms for controlled drug delivery systems.

  • Cross-Coupling Catalysis: Investigation of palladium-catalyzed reactions to access biaryl morpholine derivatives.

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